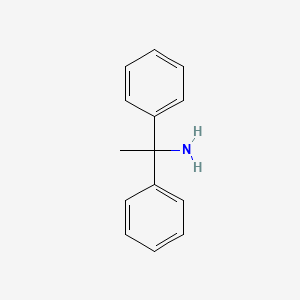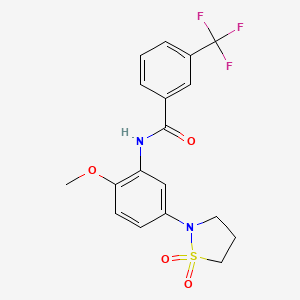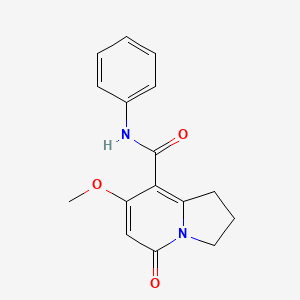
1,1-Diphenylethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenylethan-1-amine, also known as 1,1-diphenylethanamine, is a chemical compound with the molecular formula C14H15N . It has a molecular weight of 197.28 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,1-Diphenylethan-1-amine related compounds has been reported in the literature. For instance, the synthesis of 1,1-diphenylethylene (DPE) via a Grignard reaction, followed by an acid-catalyzed dehydration reaction, yields a mixture of compounds .Molecular Structure Analysis
The InChI code for 1,1-Diphenylethan-1-amine is 1S/C14H15N/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,15H2,1H3 . This indicates that the compound has a central carbon atom bonded to a nitrogen atom and two phenyl groups .Chemical Reactions Analysis
In a study, N-(diphenylmethyl)-1-phenylethan-1-imine (a Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone) was used as a substrate for photoinduced C=N double bond transfer under irradiation with a mercury ultraviolet lamp .Physical And Chemical Properties Analysis
1,1-Diphenylethan-1-amine is a liquid at room temperature . It has a molecular weight of 197.28 .科学的研究の応用
Photocatalysis and Selective Hydrogen Transfer
1,1-Diphenylethan-1-amine serves as a substrate for photoinduced C=N double bond transfer reactions. In a recent study, researchers used a Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone. Under irradiation with a mercury ultraviolet lamp, they achieved highly selective hydrogen transfer in the substrate molecule. The process involved coordination with chiral metal complex catalysts, resulting in mild conditions (room temperature), high stereoselectivity, and simple operation .
Initiators and End-Capping Agents
1,1-Diphenylethan-1-amine finds applications as initiators in polymerization reactions. It can initiate the polymerization of reactive monomers, leading to the formation of polymers with specific properties. Additionally, it acts as an end-capping agent to attenuate reactivity, allowing for controlled functionalization reactions or crossover to polar monomers .
Chiral Synthesis and Asymmetric Catalysis
Due to its specific structure, 1,1-diphenylethan-1-amine is valuable in chiral synthesis. The Schiff base derived from this compound can generate chiral centers through 1,3-proton transfer involving the C=N double bond. Subsequent hydrolysis leads to primary amines with single configurations, which serve as raw materials or intermediates in pharmaceutical and chemical products .
Organic Synthesis and Functional Group Introduction
Schiff bases, including those derived from 1,1-diphenylethan-1-amine, allow for the introduction of various functional groups on both sides of the carbon–nitrogen double bond. This versatility makes them widely used in chemical reactions, including organic synthesis and the creation of diverse compounds .
Medicinal Chemistry and Drug Development
While specific applications may vary, 1,1-diphenylethan-1-amine derivatives could play a role in medicinal chemistry. Researchers explore their potential as building blocks for novel drug candidates or as structural motifs in existing pharmaceuticals .
Materials Science and Polymer Modification
1,1-Diphenylethan-1-amine derivatives may contribute to materials science. Their incorporation into polymer structures could enhance material properties, such as mechanical strength, thermal stability, or optical characteristics .
Safety and Hazards
作用機序
Target of Action
The primary target of 1,1-Diphenylethan-1-amine is the C=N double bond in the Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone . This Schiff base acts as a substrate for the compound .
Mode of Action
The compound interacts with its target through a process known as proton transfer . This process involves photoexcitation of the Schiff base and coordination of the latter to the central metal atom of the chiral catalyst . This places the substrate molecule in a stable chiral environment to form a transition state . The strongly electronegative atom of the near-neutral solvent attracts the active α-hydrogen from the excited Schiff base molecule to form a negatively charged delocalized π-bond structure . The subsequent proton addition yields a more stable molecular structure to complete the selective proton transfer process .
Biochemical Pathways
The biochemical pathway affected by 1,1-Diphenylethan-1-amine involves the proton transfer process, which mediates many organic reactions . Proton transfer easily produces isomerized products containing chiral centers and provides a new synthetic approach to such products .
Pharmacokinetics
The compound’s mode of action suggests that its bioavailability may be influenced by the nature of the solvent and the intensity of light during the photoinduced c=n double bond transfer .
Result of Action
The result of the compound’s action is the selective transfer of the C=N double bond in the Schiff base to produce 1,1-diphenyl-N-(1-phenylethyl)methanimine . This process is characterized by high stereoselectivity .
Action Environment
The action of 1,1-Diphenylethan-1-amine is influenced by environmental factors such as the nature of the solvent and the intensity of light . Solvents containing strong electronegative atoms like oxygen and chlorine, such as alcohols, aldehydes, and carbon tetrachloride, are more effective than other solvents under high light intensity .
特性
IUPAC Name |
1,1-diphenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADXWWLTECVAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenylethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)
![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![1-(4-ethoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448007.png)

![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)

![5-Methyl-3-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2448014.png)
![tert-butyl 1-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2448015.png)
![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)
![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)

![2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2448023.png)